molecular formula C30H58 B14410608 Triaconta-9,19-diene CAS No. 82122-62-1

Triaconta-9,19-diene

Cat. No.: B14410608
CAS No.: 82122-62-1
M. Wt: 418.8 g/mol
InChI Key: HMLUUZBBILUMRA-UHFFFAOYSA-N
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Description

Triaconta-9,19-diene is an organic compound with the molecular formula C30H58 It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of conjugated dienes like Triaconta-9,19-diene can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes . Another method involves the acid-catalyzed double dehydration of diols, such as the preparation of isoprene from 3-methyl-1,3-butanediol .

Industrial Production Methods

Industrial production of dienes often involves large-scale chemical processes. For example, the production of isoprene, a related compound, is carried out through the acid-catalyzed double dehydration of diols . Similar methods can be adapted for the industrial synthesis of this compound, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Triaconta-9,19-diene, like other dienes, can undergo various chemical reactions, including:

    Oxidation: Dienes can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert dienes to alkanes.

    Substitution: Electrophilic addition reactions can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.

    Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.

    Substitution: Hydrogen halides (e.g., HCl, HBr) are used in electrophilic addition reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Triaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as electrophilic addition or oxidation. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triaconta-9,19-diene is unique due to its long carbon chain and the specific positions of its double bonds. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

82122-62-1

Molecular Formula

C30H58

Molecular Weight

418.8 g/mol

IUPAC Name

triaconta-9,19-diene

InChI

InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,22,24H,3-16,18,20-21,23,25-30H2,1-2H3

InChI Key

HMLUUZBBILUMRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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